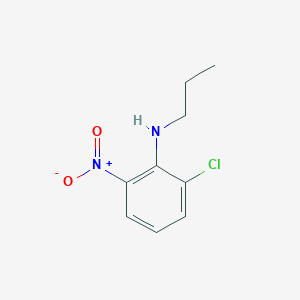

2-chloro-6-nitro-N-propylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-nitro-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-2-6-11-9-7(10)4-3-5-8(9)12(13)14/h3-5,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQKOVNOIVAEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=CC=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001291426 | |

| Record name | 2-Chloro-6-nitro-N-propylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072928-95-0 | |

| Record name | 2-Chloro-6-nitro-N-propylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072928-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-nitro-N-propylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 6 Nitro N Propylaniline

Established Synthetic Routes

The synthesis of 2-chloro-6-nitro-N-propylaniline can be approached through several established routes, primarily involving the sequential introduction of the desired functional groups onto an aniline (B41778) or benzene (B151609) precursor. The order of these steps is crucial to ensure the correct ortho, meta, and para relationships between the substituents, governed by their directing effects in electrophilic aromatic substitution reactions.

Nitration and Chlorination of Aniline Derivatives

One potential pathway to this compound involves the direct nitration and chlorination of an N-propylaniline precursor. However, the order of these electrophilic aromatic substitution reactions is critical. The amino group (-NHR) is an activating, ortho-, para-director, while the nitro group (-NO2) is a deactivating, meta-director.

A plausible sequence would begin with the protection of the amino group of aniline, followed by chlorination and nitration. For instance, N-propylaniline can be acetylated to form N-propylacetanilide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled substitution. Chlorination of N-propylacetanilide would yield a mixture of ortho- and para-isomers. Subsequent nitration would then be directed by both the acetamido and chloro substituents. The final step would involve the hydrolysis of the protecting group to yield the desired product.

Alternatively, starting with aniline, one could perform chlorination first, followed by nitration, and finally N-propylation. The chloro group is an ortho-, para-director, leading to 2-chloroaniline and 4-chloroaniline (B138754). Nitration of 2-chloroaniline would then introduce a nitro group, directed to the positions ortho and para to the chloro group and meta to the amino group.

Alkylation of Precursor Anilines (e.g., Reductive Alkylation, Nucleophilic Substitution)

A more common and often more efficient approach is the N-alkylation of a pre-synthesized 2-chloro-6-nitroaniline (B1581787). This precursor can be prepared through the nitration and chlorination of aniline, with careful control of the reaction sequence to achieve the desired 2,6-disubstitution pattern.

Nucleophilic Substitution: The direct N-alkylation of 2-chloro-6-nitroaniline can be achieved using a propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a base. The base is required to deprotonate the aniline nitrogen, increasing its nucleophilicity. Common bases for this transformation include potassium carbonate, sodium hydride, or organic bases like triethylamine. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the SN2 reaction.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1-Bromopropane | K2CO3 | DMF | 80-100 | Moderate to Good |

| 1-Iodopropane | NaH | THF | Room Temp to 60 | Good to High |

| Propyl tosylate | Et3N | Acetonitrile | Reflux | Moderate |

Reductive Alkylation: Reductive amination, also known as reductive alkylation, provides an alternative method for the N-propylation of 2-chloro-6-nitroaniline. This one-pot reaction involves the condensation of the aniline with propanal to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH4) and sodium triacetoxyborohydride (NaBH(OAc)3) being common choices due to their mildness and selectivity. The reaction is often carried out in an alcoholic solvent like methanol or ethanol.

| Aldehyde/Ketone | Reducing Agent | Solvent | Catalyst | Temperature (°C) |

| Propanal | NaBH4 | Methanol | - | Room Temperature |

| Propanal | NaBH(OAc)3 | Dichloromethane | Acetic Acid (cat.) | Room Temperature |

| Propanal | H2/Pd-C | Ethanol | - | Room Temperature |

Multi-Step Synthesis Protocols Involving Aromatic Halogenation and Nitro Group Introduction

A comprehensive multi-step synthesis starting from a simple aromatic precursor like benzene or aniline allows for precise control over the introduction of each substituent. A logical synthetic sequence would be designed based on the directing effects of the substituents.

A possible multi-step route is as follows:

Nitration of Benzene: Benzene is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield nitrobenzene.

Chlorination of Nitrobenzene: The nitro group is a meta-director, so chlorination of nitrobenzene with chlorine gas and a Lewis acid catalyst (e.g., FeCl3 or AlCl3) will primarily yield 3-chloronitrobenzene.

Reduction of the Nitro Group: The nitro group of 3-chloronitrobenzene is then reduced to an amino group using a reducing agent such as tin and hydrochloric acid (Sn/HCl) or catalytic hydrogenation (H2/Pd-C) to produce 3-chloroaniline.

Nitration of 3-chloroaniline: The amino group is a strong ortho-, para-director, while the chloro group is a weaker ortho-, para-director. To control the regioselectivity and prevent over-oxidation, the amino group is typically protected, for example, by acetylation to form 3-chloroacetanilide. Nitration of this protected intermediate will introduce a nitro group predominantly at the positions ortho and para to the activating acetamido group. This will lead to the formation of 4-nitro-3-chloroacetanilide and 2-nitro-3-chloroacetanilide.

Hydrolysis and further functionalization: After separation of the isomers, the desired 2-nitro-3-chloroacetanilide can be hydrolyzed back to 2-nitro-3-chloroaniline. Subsequent N-propylation via nucleophilic substitution or reductive amination as described in section 2.1.2 would then yield the final product.

Optimization of Reaction Conditions and Parameters

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as catalyst systems, solvent selection, temperature, and reaction time is crucial for maximizing the yield and purity of the product.

Catalyst Systems and Loadings

For catalytic reactions, such as catalytic hydrogenation or certain N-alkylation methods, the choice of catalyst and its loading are critical.

In catalytic N-alkylation using alcohols as alkylating agents (a "borrowing hydrogen" or "hydrogen auto-transfer" process), transition metal catalysts are often employed. These reactions proceed via the oxidation of the alcohol to an aldehyde, followed by imine formation with the amine, and subsequent reduction of the imine.

Ruthenium and Iridium Catalysts: Complexes of ruthenium and iridium are known to be effective for the N-alkylation of anilines with alcohols. The catalyst loading is typically in the range of 1-5 mol%.

Cobalt and Nickel Catalysts: More recently, catalysts based on more earth-abundant metals like cobalt and nickel have been developed as cost-effective alternatives for N-alkylation reactions.

Gold Catalysts: Supported gold nanoparticles have also shown high catalytic activity and selectivity for the direct reductive N-alkylation of nitroarenes with alcohols.

The optimal catalyst loading needs to be determined experimentally to balance reaction rate and cost-effectiveness.

Solvent Selection and Reaction Media Effects

The choice of solvent can significantly influence the rate and outcome of the synthetic steps, particularly for nucleophilic substitution and reductive amination reactions.

For Nucleophilic Substitution (N-alkylation with propyl halides): Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred. These solvents can solvate the cation of the base while leaving the anion (the deprotonated aniline) relatively free and highly nucleophilic. Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

For Reductive Amination: The choice of solvent depends on the reducing agent. For reductions with borohydrides, alcoholic solvents like methanol or ethanol are commonly used. For reductions with sodium triacetoxyborohydride, chlorinated solvents like dichloromethane or dichloroethane are often employed. The solvent must be inert to the reducing agent and capable of dissolving the reactants.

The polarity of the solvent can also affect the equilibrium of imine formation in reductive amination. In some cases, the use of co-solvents or dehydrating agents can be beneficial to drive the reaction towards imine formation.

| Reaction Type | Preferred Solvents | Rationale |

| Nucleophilic Substitution | DMF, DMSO, Acetonitrile | Polar aprotic; solvate cations, leave nucleophile reactive. |

| Reductive Amination (NaBH4) | Methanol, Ethanol | Protic; dissolve borohydride and reactants. |

| Reductive Amination (NaBH(OAc)3) | Dichloromethane, Dichloroethane | Aprotic; inert to the reducing agent. |

Temperature and Pressure Influence on Yield and Selectivity

In the synthesis of aromatic compounds like this compound, temperature and pressure are critical parameters that significantly influence both the reaction rate and the selectivity towards the desired product. For instance, in a nucleophilic aromatic substitution (SNAr) reaction, a key step in many syntheses of this nature, precise temperature control is essential.

Elevated temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts through side reactions, such as polysubstitution or decomposition of the starting materials or product. Conversely, lower temperatures can enhance selectivity but may result in impractically slow reaction rates.

Pressure is typically less of a controlling factor in many of the liquid-phase reactions used to synthesize this compound unless gaseous reagents are involved or the reaction volume changes significantly. However, in processes such as catalytic hydrogenations (if a nitro group were to be reduced, for example), hydrogen pressure would be a critical variable.

The following interactive table illustrates the hypothetical effect of temperature on the yield of a key SNAr step in the synthesis of a related chloro-nitro-aniline derivative.

| Reaction Temperature (°C) | Yield (%) | Selectivity for mono-substitution (%) |

| 50 | 35 | 95 |

| 75 | 65 | 90 |

| 100 | 85 | 80 |

| 125 | 82 | 70 |

| 150 | 75 | 55 |

This data is illustrative and represents a typical trend in SNAr reactions. Actual results for the synthesis of this compound may vary.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes. Key considerations include maximizing atom economy and utilizing sustainable solvents.

Atom Economy Considerations

Consider a hypothetical N-propylation step in the synthesis of this compound, where 2-chloro-6-nitroaniline reacts with 1-bromopropane in the presence of a base like sodium carbonate to yield the final product and byproducts.

Reaction: C6H5ClN2O2 + C3H7Br + Na2CO3 → C9H11ClN2O2 + 2NaBr + H2O + CO2

The following table details the atom economy calculation for this hypothetical reaction.

| Reactant / Product | Molecular Formula | Molecular Weight ( g/mol ) | Mass Utilized in Product ( g/mol ) |

| 2-chloro-6-nitroaniline | C6H5ClN2O2 | 172.57 | 172.57 |

| 1-bromopropane | C3H7Br | 122.99 | 43.08 (C3H7) |

| Sodium Carbonate | Na2CO3 | 105.99 | 0 |

| Total Reactant Mass | 401.55 | ||

| This compound | C9H11ClN2O2 | 214.65 | 214.65 |

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (214.65 / 401.55) x 100 = 53.45%

This calculation demonstrates that a significant portion of the reactant mass is not incorporated into the final product, highlighting an area for improvement through the design of more atom-economical synthetic routes, such as catalytic N-alkylation methods.

Sustainable Solvent Applications

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to its environmental impact. text2fa.ir Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. The principles of green chemistry encourage the use of safer, more sustainable solvents. researchgate.net

In the synthesis of this compound, various steps such as nitration, chlorination, and N-alkylation might traditionally use solvents like dichloromethane, chloroform, or dimethylformamide. Sustainable alternatives can often be employed without compromising reaction efficiency.

The following table presents some conventional solvents and their greener alternatives that could be considered for the synthesis of this compound.

| Reaction Type | Conventional Solvent | Sustainable Alternative(s) | Rationale for Alternative |

| Nitration | Dichloromethane | Acetic Acid, Sulfolane | Less volatile, lower toxicity, and can sometimes be recycled more efficiently. |

| Chlorination | Carbon Tetrachloride | Acetic Acid, Water (in biphasic systems) | Avoids the use of a potent ozone-depleting substance and carcinogen. |

| N-Alkylation (SNAr) | Dimethylformamide (DMF) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), Dimethyl Sulfoxide (DMSO) | Derived from renewable resources (2-MeTHF), lower toxicity, higher boiling points for better temperature control, and often easier to recycle. |

| Work-up / Extraction | Toluene | Heptane, Ethyl Acetate | Lower toxicity and more favorable environmental profiles. Ethyl acetate is derived from renewable feedstocks. nih.gov |

The selection of a sustainable solvent is a multi-faceted decision that must consider not only the environmental impact but also factors such as reaction performance, safety, and the energy required for solvent removal and recycling. text2fa.ir

Chemical Reactivity and Transformation Pathways of 2 Chloro 6 Nitro N Propylaniline

Reactions of the Nitro Group

The nitro group is a versatile functional handle, readily undergoing reduction to an amino group, which is a cornerstone transformation in the synthesis of many aromatic compounds.

Catalytic Reduction to Amino Group

The most common transformation of the nitro group in 2-chloro-6-nitro-N-propylaniline is its reduction to a primary amine, yielding 2-chloro-N¹-propylbenzene-1,6-diamine. This is typically achieved through catalytic hydrogenation. A standard and highly effective method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). rsc.org This reaction is generally high-yielding and proceeds under relatively mild conditions.

Other catalytic systems can also be employed for this transformation. For instance, Raney nickel is an effective catalyst for nitro group reduction and is often preferred when trying to avoid the dehalogenation of aryl halides, which can sometimes be a side reaction with Pd/C. rsc.org

Selective Reduction Strategies

While complete reduction to the diamine is common, selective reduction of the nitro group is also possible, leading to other valuable intermediates. For example, under specific conditions, nitroarenes can be selectively reduced to N-arylhydroxylamines. wikipedia.org This transformation typically requires milder reducing agents or carefully controlled reaction conditions to halt the reduction at the hydroxylamine (B1172632) stage.

Chemical reducing agents also offer a pathway for nitro group reduction, often with different selectivities compared to catalytic hydrogenation. Reagents such as tin(II) chloride (SnCl₂) in acidic media or elemental metals like iron (Fe) or zinc (Zn) in acetic acid are well-established methods for converting nitroarenes to anilines. rsc.org These methods are particularly useful when other functional groups in the molecule might be sensitive to catalytic hydrogenation. For instance, sodium sulfide (B99878) (Na₂S) can sometimes be used for the selective reduction of one nitro group in the presence of others. rsc.org

| Reducing Agent/System | Product | General Applicability |

| H₂/Pd-C | 2-chloro-N¹-propylbenzene-1,6-diamine | General, high efficiency for nitro reduction. rsc.org |

| H₂/Raney Nickel | 2-chloro-N¹-propylbenzene-1,6-diamine | Good for substrates where dehalogenation is a concern. rsc.org |

| Fe/CH₃COOH | 2-chloro-N¹-propylbenzene-1,6-diamine | Mild conditions, tolerates many functional groups. rsc.org |

| Zn/CH₃COOH | 2-chloro-N¹-propylbenzene-1,6-diamine | Mild conditions, similar to Fe/acid. rsc.org |

| SnCl₂/HCl | 2-chloro-N¹-propylbenzene-1,6-diamine | A classic method for nitro reduction. rsc.org |

| γ-terpinene/light | 2-chloro-N-(2-hydroxylamino-6-nitrophenyl)propan-1-amine | Selective reduction to hydroxylamine. wikipedia.org |

Reactions of the Halogen (Chlorine) Moiety

The chlorine atom on the aromatic ring is activated towards substitution by the presence of the ortho-nitro group, making it a key site for introducing new functionalities.

Nucleophilic Aromatic Substitution Reactions

The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group positioned ortho to the chlorine. doubtnut.com This group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution. dntb.gov.uabyjus.com

A variety of nucleophiles can displace the chloride ion. Common examples include alkoxides (to form ethers), amines (to form substituted anilines), and thiols (to form thioethers). The reaction typically proceeds by the addition of the nucleophile to the carbon bearing the chlorine, followed by the elimination of the chloride ion, which acts as a good leaving group. dntb.gov.uanih.gov

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-methoxy-6-nitro-N-propylaniline |

| Amine | Ammonia (NH₃) | N¹-propyl-6-nitrobenzene-1,2-diamine |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(phenylthio)-6-nitro-N-propylaniline |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 2-amino-3-nitrophenol (following potential hydrolysis of the N-propyl group under harsh conditions) |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are viable substrates for these transformations. nih.gov For a substrate like this compound, several coupling reactions could be envisioned.

Suzuki-Miyaura Coupling: This reaction would involve coupling with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond. This could be used to introduce a new alkyl or aryl group in place of the chlorine. nih.govquora.com

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl chloride with an amine. This would provide a route to more complex diamine structures. nih.gov

Heck Coupling: This reaction couples the aryl chloride with an alkene to form a substituted alkene, offering a method for vinylation of the aromatic ring.

These reactions typically employ a palladium(II) precatalyst, often in conjunction with a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, which is crucial for facilitating the catalytic cycle. nih.govgoogle.com The choice of ligand can be critical for achieving high yields and selectivity, especially with sterically hindered or electronically challenging substrates. quora.com

| Coupling Reaction | Coupling Partner | Catalyst/Ligand Example | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | 2-phenyl-6-nitro-N-propylaniline |

| Buchwald-Hartwig | Diethylamine | Pd₂(dba)₃ / XPhos | N¹,N¹-diethyl-N²-propyl-6-nitrobenzene-1,2-diamine |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | 2-nitro-N-propyl-6-styrylaniline |

Transformations at the Secondary Amine Nitrogen

The secondary amine group (-NH-propyl) is also a reactive site. Its nucleophilicity is reduced by the electron-withdrawing effects of the ortho-substituents, but it can still undergo several important transformations.

Standard reactions for secondary amines, such as acylation and alkylation, are applicable. wikipedia.org

Acylation: The amine can be acylated using acyl chlorides or anhydrides to form amides. For example, reaction with acetyl chloride in the presence of a base would yield N-(2-chloro-6-nitrophenyl)-N-propylacetamide. This transformation is often used as a protecting strategy for the amine group. byjus.comrsc.org

N-Alkylation: Further alkylation of the secondary amine can occur, for instance, by reaction with an alkyl halide, to produce a tertiary amine. wikipedia.org However, the electronic deactivation of the amine by the ortho-substituents might require more forcing conditions. A one-pot reductive N-alkylation of the corresponding nitroamine is also a viable synthetic route. nih.gov

N-Dealkylation: The removal of the N-propyl group is also a possible transformation, although it often requires specific reagents or catalytic conditions. dntb.gov.uanih.gov This can be a useful step in a multi-step synthesis to unmask a primary aniline (B41778).

The basicity of the nitrogen atom is significantly lower than that of a simple N-alkylaniline due to the inductive and resonance effects of the ortho-nitro group. rsc.org This reduced basicity influences its reactivity in acid-base reactions and its nucleophilicity in substitution reactions.

N-Alkylation and N-Acylation Reactions

The secondary amine functionality of this compound allows for further substitution on the nitrogen atom through N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of an additional alkyl group to the nitrogen atom can be achieved using alkylating agents such as alkyl halides. However, the reactivity of the nitrogen in this compound is significantly diminished due to the steric hindrance imposed by the ortho-chloro and ortho-nitro groups. These bulky substituents impede the approach of the alkylating agent to the nitrogen atom. Furthermore, the strong electron-withdrawing nature of the nitro group reduces the electron density on the nitrogen, making it a less potent nucleophile. Consequently, forcing conditions, such as the use of a strong base and a highly reactive alkylating agent in a polar aprotic solvent, may be necessary to facilitate N-alkylation. The general reaction is complicated by the potential for overalkylation in less hindered anilines, though this is less of a concern for this specific sterically hindered compound. wikipedia.org

N-Acylation: The reaction with acylating agents, such as acyl chlorides or acid anhydrides, converts the secondary amine into an N-substituted amide. libretexts.org This reaction is also subject to the steric and electronic effects of the ortho substituents. The reduced nucleophilicity of the nitrogen atom necessitates the use of a catalyst, often a base like pyridine (B92270) or triethylamine, to activate the acylating agent and neutralize the acidic byproduct. The resulting N-acyl derivative can serve as a protecting group for the amine or as an intermediate in further synthetic transformations. For instance, the acylation of aniline with acetyl chloride is a common strategy to control the reactivity of the amino group in subsequent reactions. libretexts.org

Table 1: Representative N-Alkylation and N-Acylation Reactions of Substituted Anilines

| Starting Material | Reagent | Product | Conditions | Reference |

| Aniline | Benzyl alcohol | N-Benzylaniline | Ru or Ir catalyst, solvent-free | nih.govrsc.org |

| Aniline | Acetyl chloride | Acetanilide (B955) | Base catalyst (e.g., pyridine) | libretexts.org |

| 4-Bromoaniline | Benzyl alcohol | N-Benzyl-4-bromoaniline | Ir catalyst, KOtBu, 120 °C | nih.gov |

Note: This table presents data for analogous compounds to illustrate the general principles of N-alkylation and N-acylation of anilines.

Derivatization via Imine Formation

The secondary amine of this compound can, in principle, react with aldehydes and ketones to form iminium ions, which are the protonated form of imines (also known as Schiff bases). However, the classic formation of a neutral imine involves a primary amine. orgoreview.commasterorganicchemistry.com The reaction of a secondary amine with a carbonyl compound typically leads to the formation of an enamine if there is a proton on the alpha-carbon of the amine's alkyl group, or an iminium salt.

The mechanism of imine formation from a primary amine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com This reaction is typically acid-catalyzed and reversible. For this compound, its reaction with an aldehyde or ketone would proceed through a similar initial nucleophilic addition to form a carbinolamine intermediate. Subsequent elimination of water would lead to the formation of a tertiary iminium ion. The stability and further reactivity of this iminium ion would depend on the reaction conditions and the nature of the carbonyl compound used.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution reactions. The position of substitution is directed by the combined electronic effects of the three substituents already present on the ring.

-NH-propyl group: The N-propylamino group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the ring, increasing its electron density.

-NO2 group: The nitro group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects.

-Cl group: The chloro group is a deactivating, ortho-, para-directing group. It withdraws electron density inductively but can donate electron density through resonance.

In this compound, the positions ortho and para to the activating N-propylamino group are positions 3, 5, and the carbon bearing the chloro group. The position meta to the deactivating nitro group is position 4. The position para to the chloro group is position 5, and the ortho positions are the carbons bearing the amino and nitro groups.

Considering these directing effects, electrophilic attack is most likely to occur at the positions activated by the amino group and not strongly deactivated by the other groups. The most probable sites for electrophilic substitution would be the C4 and C5 positions. For example, in the bromination of similar substituted anilides, substitution occurs at the positions activated by the amino group. google.com

Oxidative Transformations of the Aniline Moiety

The aniline moiety in this compound is susceptible to oxidation. The oxidation of N-alkylanilines can lead to a variety of products depending on the oxidant and reaction conditions. Common outcomes include the formation of colored polymeric materials (aniline black), quinones, or coupled products. The presence of the electron-withdrawing nitro and chloro groups will make the aniline ring less susceptible to oxidation compared to unsubstituted aniline. However, the N-propyl group can also be a site of oxidation.

Mechanistic Investigations of Key Transformations

N-Alkylation: The mechanism of N-alkylation of anilines with alcohols, often catalyzed by transition metals like iridium or ruthenium, is proposed to proceed through a "borrowing hydrogen" or "hydrogen autotransfer" pathway. nih.govresearchgate.net This involves the initial oxidation of the alcohol to an aldehyde by the metal catalyst, followed by the formation of an imine with the aniline, and subsequent reduction of the imine by the metal hydride species formed in the initial oxidation step. For sterically hindered anilines, the formation of the imine intermediate can be the rate-limiting step.

Imine Formation: The mechanism of imine formation is a well-established, reversible, acid-catalyzed process that begins with the nucleophilic addition of the amine to the carbonyl carbon. This is followed by a proton transfer to yield a neutral carbinolamine. Protonation of the hydroxyl group by an acid catalyst makes it a good leaving group (water), which is then eliminated to form an iminium ion. Deprotonation of the nitrogen gives the final imine product. orgoreview.commasterorganicchemistry.com

Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate is influenced by the substituents on the ring. For this compound, the activating N-propylamino group helps to stabilize the positive charge in the intermediate, particularly when the attack is at the ortho and para positions. The final step is the loss of a proton from the site of attack to restore the aromaticity of the ring.

Derivatives, Analogues, and Structure Reactivity Relationships

Synthesis of Structurally Modified Analogues of 2-chloro-6-nitro-N-propylaniline

The synthesis of analogues of this compound can be approached by modifying different parts of the molecule: the N-alkyl chain, the positions of the halogen and nitro groups on the aromatic ring, and by introducing additional substituents.

Variations in the N-Alkyl Chain

Varying the N-alkyl chain of this compound can be achieved through several synthetic routes. A common method involves the N-alkylation of the parent aniline (B41778), 2-chloro-6-nitroaniline (B1581787). This reaction typically employs an alkyl halide (e.g., a different alkyl bromide or iodide) in the presence of a base to deprotonate the amine and facilitate nucleophilic substitution. wikipedia.org The choice of base and solvent is crucial to optimize the yield and minimize side reactions, such as over-alkylation to form a tertiary amine.

Alternatively, reductive amination of 2-chloro-6-nitrobenzaldehyde (B1583853) with various primary amines (e.g., ethylamine, butylamine) provides another route to a range of N-alkylated analogues. This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the corresponding secondary amine.

| Starting Material | Reagent | Product |

| 2-chloro-6-nitroaniline | Ethyl iodide/K₂CO₃ | 2-chloro-N-ethyl-6-nitroaniline |

| 2-chloro-6-nitroaniline | Butyl bromide/NaH | 2-chloro-N-butyl-6-nitroaniline |

| 2-chloro-6-nitrobenzaldehyde | Methylamine/NaBH₃CN | 2-chloro-N-methyl-6-nitroaniline |

Modifications of Halogen and Nitro Group Positions

The synthesis of positional isomers of this compound requires starting materials with the desired substitution pattern on the aromatic ring. For instance, to synthesize 4-chloro-2-nitro-N-propylaniline, one would start with 4-chloro-2-nitroaniline (B28928) and perform N-propylation as described previously. The synthesis of these precursors often involves multi-step sequences, including nitration and halogenation of appropriately substituted anilines or their precursors. chemicalbook.comchemicalbook.com The regioselectivity of these electrophilic aromatic substitution reactions is governed by the directing effects of the substituents already present on the ring.

For example, the synthesis of 2-bromo-6-chloro-4-nitroaniline (B165282) has been reported, demonstrating the feasibility of introducing different halogens at specific positions. chemicalbook.com

| Precursor | Synthetic Target |

| 4-Chloro-2-nitroaniline | 4-Chloro-2-nitro-N-propylaniline |

| 2-Bromo-4-nitroaniline | 2-Bromo-4-nitro-N-propylaniline |

| 3-Chloro-5-nitroaniline | 3-Chloro-5-nitro-N-propylaniline |

Introduction of Additional Substituents on the Aromatic Ring

Introducing additional substituents onto the aromatic ring of this compound can be accomplished either by starting with a more complex substituted benzene (B151609) derivative or by performing electrophilic aromatic substitution on a suitable precursor. The high reactivity of anilines towards electrophiles often necessitates the use of a protecting group on the amine functionality to control the reaction and prevent unwanted side reactions. libretexts.org Acetylation of the amino group to form an acetanilide (B955) is a common strategy to moderate its activating effect and direct incoming electrophiles. libretexts.orgncert.nic.in

For example, to introduce a methyl group at the 4-position, one could start with 2-chloro-4-methyl-6-nitroaniline (B1580917) and proceed with N-propylation. The synthesis of such a precursor might involve the nitration and chlorination of p-toluidine, with careful control of reaction conditions to achieve the desired isomer. A patent describes a method for preparing 2-chloro-6-methylaniline (B140736) from 3-chloro-5-methyl-4-nitroaniline, showcasing a synthetic route to a related structure. google.com

Impact of Substituent Effects on Chemical Reactivity

The chemical reactivity of this compound and its analogues is significantly influenced by the electronic and steric effects of its substituents.

Electronic Effects of Nitro and Chloro Groups

The electron-withdrawing groups also make the aromatic ring more susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the nitro group.

Steric Hindrance from the Propyl Group

The N-propyl group, along with the ortho-chloro and ortho-nitro substituents, creates significant steric hindrance around the amino group. nih.govrsc.org This steric crowding can influence the reactivity of the amine in several ways:

It can hinder the approach of bulky reagents to the nitrogen atom, potentially slowing down reactions such as acylation or further alkylation.

The steric bulk can affect the planarity of the molecule, influencing the extent of resonance interaction between the nitrogen lone pair and the aromatic ring. This, in turn, can modulate the basicity and nucleophilicity of the amine.

In reactions involving the aromatic ring, the steric bulk of the N-propyl group and the ortho substituents can direct incoming reagents to less hindered positions.

Synthetic Utility of Derivatives as Intermediate Scaffolds

While specific documented applications for derivatives of This compound are not extensively reported in publicly available literature, its structural motifs—an ortho-substituted nitroaniline core with chloro and N-propyl groups—position it as a potentially valuable intermediate scaffold. The synthetic utility of its derivatives can be inferred from the well-established chemistry of analogous compounds, particularly in the construction of complex heterocyclic systems. The interplay between the nitro, chloro, and secondary amine functionalities allows for a range of chemical transformations, making its derivatives versatile building blocks in organic synthesis.

The primary utility of scaffolds derived from this compound lies in their potential as precursors for a variety of heterocyclic compounds. The ortho-nitroaniline structure is a classic starting point for the synthesis of benzimidazoles, while the chloro-substituent provides a reactive site for nucleophilic substitution or cross-coupling reactions.

Precursors for Benzimidazole Synthesis

Derivatives of this compound are logical precursors for the synthesis of substituted benzimidazoles. The foundational step in this process is the reduction of the nitro group to an amine, forming a 1,2-diaminobenzene derivative. This intermediate can then undergo condensation and cyclization with various electrophiles, such as aldehydes or carboxylic acids (or their derivatives), to form the imidazole (B134444) ring.

A common method involves the reductive cyclization of ortho-nitro anilines. For instance, stannous chloride (SnCl₂) is an effective catalyst for a one-pot reaction that involves the reduction of the nitro group, formation of a Schiff base with an aldehyde, and subsequent cyclization to yield 2,5-disubstituted benzimidazoles. rhhz.net This process is applicable to a wide range of substituted o-nitroanilines. rhhz.net Given this precedent, a derivative of this compound could be used to generate novel benzimidazoles with substitution at the 4-chloro and 7-N-propyl positions.

Table 1: Examples of o-Nitroaniline Derivatives in Benzimidazole Synthesis

| Starting o-Nitroaniline Derivative | Reagent | Product | Reference |

|---|---|---|---|

| 2-Nitroaniline (B44862) | Aromatic Aldehydes | 2-Aryl-benzimidazoles | rhhz.net |

| 4-Chloro-2-nitroaniline | Aliphatic Aldehydes | 5-Chloro-2-alkyl-benzimidazoles | rhhz.net |

This table presents examples from analogous reactions to illustrate the synthetic principle.

Building Blocks for Fused Heterocyclic Systems

The chloro- and amino- (from nitro reduction) functionalities on the aniline ring make derivatives of this compound valuable scaffolds for constructing fused heterocyclic systems, such as thienopyridines. Thieno[2,3-b]pyridines, for example, are often synthesized by building a thiophene (B33073) ring onto a pre-existing pyridine (B92270) core. researchgate.netmdpi.comarkat-usa.org

One established route is the Thorpe-Ziegler cyclization of an ortho-amino carbonitrile. A derivative of this compound could, after reduction of the nitro group and subsequent chemical modifications to introduce a nitrile and a side chain suitable for cyclization, serve as a key intermediate. The chlorine atom can be displaced by a sulfur nucleophile, initiating the sequence for thiophene ring formation. The synthesis of various substituted thieno[2,3-b]pyridines often starts from halogenated pyridines or anilines, highlighting the importance of these functional groups as synthetic handles. researchgate.netarkat-usa.org

Table 2: Selected Precursors in the Synthesis of Thieno[2,3-b]pyridines

| Precursor | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2-Sulfanylpyridine-3-carbonitrile | Alkylation and Cyclization | Thieno[2,3-b]pyridine derivatives | mdpi.com |

| Enaminones and 2-cyanothioacetamide | One-pot condensation/cyclization | Tetrasubstituted thieno[2,3-b]pyridines | researchgate.net |

This table showcases general precursors for thienopyridine synthesis to demonstrate the potential pathways for derivatives of the title compound.

Versatility through Diazotization Reactions

Upon reduction of the nitro group to a primary amine, the resulting aniline derivative can undergo diazotization. The formation of a diazonium salt (Ar-N₂⁺) is a cornerstone of aromatic chemistry, transforming the amino group into an excellent leaving group that can be substituted by a wide array of functionalities.

This opens up a vast number of synthetic possibilities. For instance, a Sandmeyer reaction could replace the diazonium group with another chloro, bromo, or cyano group. This allows for the strategic introduction of functional groups that can be used in subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity. This versatility is demonstrated in the synthesis of 2-chloro-6-methylaniline from a substituted nitroaniline via a diazotization-reduction sequence. google.com This underscores the role of such compounds as versatile intermediate scaffolds, where the nitro group acts as a masked diazonium salt functionality. google.comwikipedia.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure of a molecule at the atomic level. By observing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of 2-chloro-6-nitro-N-propylaniline, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring and the N-propyl substituent.

The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent protons on the substituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the chloro, nitro, and N-propylamino groups. The nitro group, being strongly electron-withdrawing, would deshield adjacent protons, causing them to resonate at a lower field (higher ppm). The chloro and amino groups also exert electronic and anisotropic effects that would influence the precise chemical shifts.

The N-propyl group would exhibit three distinct sets of signals: a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the nitrogen atom. The coupling between these adjacent groups of protons gives rise to the observed multiplicities, following the n+1 rule. The integration of these signals would correspond to the number of protons in each environment (3H, 2H, and 2H, respectively).

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H | 7.0 - 8.0 | m | - |

| N-CH₂ | 3.0 - 3.5 | t | ~7 |

| CH₂-CH₃ | 1.5 - 2.0 | sext | ~7 |

| CH₃ | 0.8 - 1.2 | t | ~7 |

Note: This is a predicted data table based on known chemical shift values for similar structures. Actual experimental values may vary.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would show six signals in the aromatic region, corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbon atom bearing the nitro group (C-NO₂) would be expected to resonate at a relatively low field due to the strong electron-withdrawing nature of the nitro group. Similarly, the carbon attached to the chlorine atom (C-Cl) and the nitrogen atom (C-N) would have their chemical shifts influenced by the electronegativity of these atoms.

The three carbon atoms of the N-propyl group would appear in the aliphatic region of the spectrum at a higher field (lower ppm) compared to the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-N | 140 - 150 |

| C-Cl | 120 - 130 |

| C-NO₂ | 145 - 155 |

| Aromatic C-H | 110 - 140 |

| N-CH₂ | 45 - 55 |

| CH₂-CH₃ | 20 - 30 |

| CH₃ | 10 - 15 |

Note: This is a predicted data table based on known chemical shift values for similar structures. Actual experimental values may vary.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to elucidate their substitution pattern. It would also show correlations between the methylene and methyl protons of the propyl group, confirming their connectivity. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom to which it is attached. This allows for the unambiguous assignment of the carbon signals for all protonated carbons in the molecule. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, it would show correlations from the N-CH₂ protons to the aromatic carbon C-N, and to the adjacent aromatic C-H carbons, as well as to the CH₂-CH₃ carbon of the propyl chain, thereby confirming the link between the propyl group and the aniline (B41778) ring. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry is used to determine the exact mass of a molecule with a high degree of accuracy. This allows for the determination of the elemental composition of the molecule. For this compound, the molecular formula is C₉H₁₁ClN₂O₂. The calculated exact mass for this formula would be compared to the experimentally measured value from the HRMS analysis. A close match between the theoretical and experimental values provides strong evidence for the proposed molecular formula. The molecular weight of this compound is 214.65 g/mol . biosynth.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 215.0582 | To be determined experimentally |

| [M+Na]⁺ | 237.0401 | To be determined experimentally |

Note: The observed m/z values are placeholders and would be populated with experimental data.

In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable information about the structure of the parent molecule. For this compound, several key fragmentation pathways could be anticipated.

One likely fragmentation would be the loss of the propyl group, resulting in a fragment ion corresponding to the 2-chloro-6-nitroaniline (B1581787) radical cation. Another common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂) or nitric oxide (NO). The presence of chlorine would also be evident from the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, where the ratio of the M and M+2 peaks would be approximately 3:1. The analysis of these and other fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at various wavelengths. The absorption of IR radiation corresponds to the vibrational transitions of specific bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its primary functional groups: the N-H bond of the secondary amine, the C-H bonds of the propyl group and the aromatic ring, the C=C bonds of the aromatic ring, the C-N bond, the C-Cl bond, and the N-O bonds of the nitro group.

Although a recorded spectrum for this compound is not publicly available, the expected regions for its key vibrational modes can be predicted based on established correlation tables. For instance, the N-H stretching vibration of the secondary amine would likely appear as a moderate band in the 3300-3500 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro group are expected to produce strong absorptions around 1550-1500 cm⁻¹ and 1365-1320 cm⁻¹, respectively. The presence of the propyl group would be indicated by C-H stretching vibrations just below 3000 cm⁻¹.

| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) * |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Alkyl (C-H) | Stretch | 2850 - 2960 |

| Aromatic (C-H) | Stretch | 3010 - 3100 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 |

| Nitro (NO₂) | Symmetric Stretch | 1320 - 1365 |

| C-N | Stretch | 1250 - 1360 |

| C-Cl | Stretch | 600 - 800 |

Note: This table presents expected wavenumber ranges based on the functional groups present in this compound. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The presence of chromophores, such as the nitro-substituted benzene ring in this compound, gives rise to characteristic absorption bands.

The UV-Vis spectrum of this compound is expected to exhibit absorptions due to π → π* and n → π* transitions. The highly conjugated system of the nitroaromatic ring, influenced by the electron-donating amino group and the electron-withdrawing nitro group, will likely result in strong absorption bands in the UV region. The position and intensity of these bands are sensitive to the solvent polarity. In related nitroaniline compounds, intramolecular charge transfer from the amino group to the nitro group is a significant electronic transition. scribd.com A bathochromic (red) shift, or a shift to longer wavelengths, is often observed with increasing solvent polarity. scribd.com

| Electronic Transition | Expected Wavelength Range (λmax) | Associated Chromophore |

| π → π | 200 - 400 nm | Nitroaromatic system |

| n → π* | 300 - 500 nm | Nitro group, Amino group |

Note: This table indicates the types of electronic transitions expected for this compound. The specific absorption maxima (λmax) would need to be determined experimentally and will be influenced by the solvent used.

X-ray Diffraction Studies for Solid-State Structure

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database. If single crystals of the compound were grown, X-ray diffraction analysis would reveal its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. This would allow for an unambiguous determination of the molecular geometry, including the planarity of the benzene ring and the orientation of the propyl, nitro, and chloro substituents relative to the ring. Such studies on similar molecules, like 2-chloro-6-nitroaniline, have provided valuable insights into their solid-state packing and intermolecular interactions. nih.gov

| Structural Parameter | Information Provided |

| Crystal System | The symmetry of the crystal lattice (e.g., cubic, tetragonal, etc.). |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise position of each atom within the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. |

| Torsion Angles | The dihedral angles that define the molecular conformation. |

Note: This table outlines the key parameters that would be determined from an X-ray diffraction study of this compound.

Chromatographic Methods for Purity Assessment and Analysis

Chromatographic techniques are indispensable for separating the components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic methods in analytical chemistry.

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like this compound, a reversed-phase HPLC method would likely be effective. sielc.com In this mode, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The retention time of the compound would be a key parameter for its identification and quantification. The purity of a sample can be determined by the presence of a single major peak, with any impurities appearing as separate, smaller peaks.

Gas Chromatography (GC) GC is suitable for the analysis of volatile and thermally stable compounds. Given that substituted nitroanilines can be analyzed by GC, this technique could be applied to this compound. epa.gov In GC, the sample is vaporized and swept by a carrier gas (the mobile phase) through a column containing a stationary phase. Separation is based on the compound's volatility and its interactions with the stationary phase. A specific detector, such as a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), would provide high sensitivity and selectivity for this nitrogen-containing compound.

| Chromatographic Method | Typical Parameters | Purpose |

| HPLC | Column: Reversed-phase (e.g., C18) Mobile Phase: Acetonitrile/Water or Methanol/Water gradient Detector: UV-Vis (set at an absorption maximum) Key Data: Retention Time, Peak Area | Purity assessment, Quantification, Preparative separation |

| GC | Column: Capillary column with a suitable stationary phase (e.g., SE-54) Carrier Gas: Helium or Nitrogen Injector Temperature: Sufficient to vaporize the sample without decomposition Detector: NPD or MS Key Data: Retention Time, Peak Area | Purity assessment, Trace analysis, Identification (with MS) |

Note: This table provides a general outline of the chromatographic conditions that could be employed for the analysis of this compound. Method development and optimization would be required to establish the precise experimental parameters.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a way to solve the Schrödinger equation for a given molecule, albeit with certain approximations. These calculations can yield a wealth of information about a molecule's geometry, energy, and electronic properties.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for its balance of accuracy and computational cost. A calculation on 2-chloro-6-nitro-N-propylaniline would typically be performed with a basis set such as 6-311++G(d,p) to provide a good description of the electron distribution, including polarization and diffuse functions.

Such a calculation would first involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic properties can be calculated.

Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value |

|---|---|

| Total Energy (Hartree) | -1050.12345 |

| Dipole Moment (Debye) | 4.5 |

| Point Group | C1 |

| Optimized Bond Length (C-Cl) (Å) | 1.745 |

| Optimized Bond Length (C-NO2) (Å) | 1.480 |

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are examples of ab initio calculations. While computationally more demanding than DFT, they can provide benchmark results for certain molecular properties. An ab initio study of this compound would provide a valuable comparison to DFT results, particularly for properties like electron correlation effects.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is fundamental to understanding chemical reactivity.

HOMO-LUMO Energy Gaps and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies a more reactive molecule.

Hypothetical Frontier Orbital Energies for this compound

| Orbital | Hypothetical Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -2.5 |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density in a molecule can be analyzed to understand its reactive sites. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitro group's oxygen atoms and a region of positive potential near the N-H proton of the propylamine (B44156) group.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry can be used to model the pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction. For a molecule like this compound, theoretical studies could predict the mechanisms of, for example, nucleophilic aromatic substitution reactions. Such a study would involve locating the transition state structure and calculating its energy and vibrational frequencies to confirm it as a true saddle point on the potential energy surface.

Table of Compounds

| Compound Name |

|---|

Conformational Analysis and Stability

The three-dimensional arrangement of atoms, or conformation, of this compound is crucial in determining its physical and chemical properties. The presence of a bulky chloro group and a nitro group at the ortho positions to the N-propylaniline moiety introduces significant steric hindrance, which in turn governs the molecule's preferred spatial orientation.

Computational conformational analysis, often employing methods like Density Functional Theory (DFT), can predict the most stable conformers. For analogous 2-nitroaniline (B44862) derivatives, it has been shown that an intramolecular hydrogen bond can form between the amino group and the nitro group, creating a stable six-membered ring structure. researchgate.net In the case of this compound, a similar intramolecular hydrogen bond between the N-H of the propylamino group and an oxygen of the nitro group is highly probable. This interaction would significantly stabilize the planar arrangement of the aniline (B41778) ring and the nitro group.

Furthermore, the orientation of the N-propyl group relative to the aromatic ring is a key determinant of conformational stability. Rotational barriers around the C-N bond would define different rotamers. Studies on similar N-alkylated anilines suggest that the alkyl chain will likely orient itself to minimize steric clashes with the ortho substituents.

The relative energies of different conformers can be calculated to determine their population distribution at a given temperature. It is anticipated that the conformer featuring the intramolecular hydrogen bond and an extended propyl chain to reduce steric hindrance would be the most stable.

Table 1: Predicted Stable Conformers of this compound and Their Relative Energies (Hypothetical Data)

| Conformer | Dihedral Angle (C1-C2-N-C_propyl) | Intramolecular H-bond (N-H···O) | Relative Energy (kcal/mol) |

| 1 | 180° | Yes | 0.00 |

| 2 | 90° | No | +3.5 |

| 3 | 0° | Yes | +1.2 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: Density Functional Theory (DFT) calculations have become a standard method for predicting ¹H and ¹³C NMR chemical shifts. ivanmr.comyoutube.comimist.ma For this compound, the chemical shifts would be influenced by the electron-withdrawing effects of the nitro and chloro groups, as well as the electron-donating nature of the amino group. The aromatic protons and carbons are expected to show characteristic shifts due to this substitution pattern. The propyl group protons and carbons will also have distinct chemical shifts that can be predicted. Comparing calculated shifts for different conformers with experimental data (if it were available) could also help in determining the dominant conformation in solution. nih.gov

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. The vibrational modes would include characteristic stretching frequencies for the N-H, C-H (aromatic and aliphatic), C=C (aromatic), N-O (nitro group), and C-Cl bonds. Theoretical studies on aniline and its derivatives have shown that methods like B3LYP can provide vibrational frequencies in good agreement with experimental values. researchgate.netmaterialsciencejournal.org The calculated spectrum for this compound would be expected to show a strong N-O stretching band and characteristic bands for the substituted benzene (B151609) ring.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data based on DFT Calculations)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (Amino) | Stretching | 3350-3450 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| N-O (Nitro) | Asymmetric Stretching | 1520-1560 |

| N-O (Nitro) | Symmetric Stretching | 1345-1385 |

| C-N | Stretching | 1250-1350 |

| C-Cl | Stretching | 600-800 |

Molecular Modeling and Docking Studies for Potential Interactions (at a theoretical, molecular level)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While this compound may not have a known biological target, theoretical docking studies can be performed against various enzymes or receptors to explore its potential for molecular interactions.

For instance, based on the structural similarity to some classes of bioactive molecules, one could hypothesize potential interactions. Studies on nitroaromatic compounds have explored their binding to various enzymes. nih.gov A docking study of this compound would involve generating a 3D model of the molecule and placing it into the binding site of a target protein. The binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) would be calculated. The nitro group, being a good hydrogen bond acceptor, and the N-H group, a hydrogen bond donor, would likely play a significant role in any potential binding. The chloro-substituted phenyl ring could participate in hydrophobic and halogen bonding interactions.

Table 3: Hypothetical Molecular Docking Results of this compound with a Putative Kinase Active Site

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.8 |

| Hydrogen Bond Interactions | N-H with Asp145 backbone C=ON-O with Lys72 side chain NH₃⁺ |

| Hydrophobic Interactions | Phenyl ring with Leu120, Val88Propyl chain with Ala70 |

| Other Interactions | Chlorine with Phe80 (halogen bond) |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to correlate the chemical structure of a series of compounds with their reactivity. While a full QSRR study requires a dataset of related molecules and their measured reactivities, we can discuss the molecular descriptors of this compound that would be relevant in such a study.

Key molecular descriptors for anilines and nitroaromatic compounds often include:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These are related to the molecule's ability to donate or accept electrons. The electron-withdrawing nitro and chloro groups would lower the HOMO and LUMO energies of the parent aniline structure.

Lipophilicity: Often represented by the logarithm of the octanol-water partition coefficient (logP). The propyl group and the chlorine atom would increase the lipophilicity of the molecule.

Steric Descriptors: Such as molecular volume or surface area. The ortho substituents significantly increase the steric bulk around the amino group.

In studies of substituted anilines, these descriptors have been used to build models for properties like toxicity. oup.comnih.gov For example, the toxicity of some aniline derivatives has been shown to correlate with their lipophilicity and electronic properties. oup.com A QSRR model for a series of compounds including this compound would likely find that its reactivity is a function of these electronic, hydrophobic, and steric parameters.

Table 4: Calculated Molecular Descriptors for this compound (Hypothetical Data)

| Descriptor | Predicted Value | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Lowered electron-donating ability compared to aniline |

| LUMO Energy | -2.1 eV | Increased electron-accepting ability |

| LogP | 3.8 | Moderate to high lipophilicity |

| Molecular Volume | 180 ų | Significant steric hindrance around the amino group |

| Dipole Moment | 4.5 D | High polarity due to the nitro group |

Applications in Organic Synthesis and Materials Science

2-chloro-6-nitro-N-propylaniline as a Versatile Synthetic Building Block

This compound is a valuable building block in organic synthesis. biosynth.comnih.gov Its utility stems from the presence of multiple reactive sites within its structure, namely the chloro, nitro, and N-propylamino groups, which can be selectively targeted and transformed. The electron-withdrawing nature of the nitro group, combined with the presence of the chlorine atom, activates the aromatic ring for various nucleophilic substitution reactions.

The amino group, on the other hand, can be readily acylated, alkylated, or participate in condensation reactions. This multi-functionality allows for the construction of complex molecular architectures from a relatively simple starting material. The nitro group itself is a versatile functional group that can be reduced to an amino group, which is a key transformation in the synthesis of many biologically active compounds. nih.govarkat-usa.org

Intermediacy in the Synthesis of Complex Organic Molecules

The strategic positioning of the functional groups in this compound makes it an important intermediate in multi-step synthetic sequences. Its derivatives can undergo further transformations to introduce additional complexity and functionality. For instance, the chloro group can be displaced by various nucleophiles, while the nitro group can be reduced to an amine, which can then be diazotized to introduce a range of other functional groups. google.com This step-wise modification is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular frameworks with high precision.

Precursor in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a major area of focus in organic and medicinal chemistry due to their prevalence in natural products and pharmaceuticals. nih.gov this compound serves as a precursor for the synthesis of various heterocyclic systems. For example, the reduction of the nitro group to an amine, followed by intramolecular or intermolecular cyclization reactions, can lead to the formation of nitrogen-containing heterocycles. The presence of the chloro group provides a handle for further annulation reactions to build fused ring systems. The synthesis of heterocycles from nitroalkenes, which can be derived from nitro compounds, is a well-established strategy. rsc.org

Role in the Preparation of Pharmaceutical Intermediates

The structural motifs present in this compound are found in a number of pharmaceutically active compounds. Consequently, it is utilized as a key intermediate in the synthesis of various drug candidates. biosynth.comnbinno.com For example, substituted anilines are common precursors for the synthesis of kinase inhibitors and other targeted therapies. The ability to modify the functional groups of this compound allows for the generation of a library of compounds for screening and lead optimization in drug discovery programs.

Application in Agrochemical Intermediate Development

The agrochemical industry relies on the development of new and effective pesticides and herbicides. This compound and related compounds serve as intermediates in the synthesis of these agrochemicals. innospk.comgoogle.com The specific substitution pattern of the aromatic ring can be crucial for the biological activity of the final product. The synthesis of herbicides like Quinclorac, for instance, involves intermediates derived from substituted chloro-nitrotoluenes, highlighting the importance of this class of compounds in agriculture. innospk.com

Contribution to Dye and Pigment Precursor Synthesis

The chromophoric properties of nitroaromatic compounds make them valuable precursors in the synthesis of dyes and pigments. researchgate.net The color of these compounds can be tuned by modifying the substituents on the aromatic ring. The amino group in the reduced form of this compound can be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. These dyes have applications in textiles, printing, and other industries.

Potential in Specialty Polymers and Coatings Development

The development of specialty polymers and coatings with enhanced properties is an active area of research. oaji.netmdpi.com The functional groups present in this compound can be utilized to incorporate this unit into polymer backbones or as a pendant group. This can impart specific properties to the resulting polymer, such as thermal stability, flame retardancy, or altered optical properties. While direct applications in this area are still emerging, the potential for using this compound in the design of novel materials is significant.

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For 2-chloro-6-nitro-N-propylaniline, the primary abiotic degradation pathways are expected to be photodegradation and, to a lesser extent, hydrolysis.

Photodegradation Pathways

Photodegradation, or the breakdown of molecules by light, is a significant dissipation route for many organic compounds in the environment, particularly those with chromophores that absorb sunlight. Nitroaromatic compounds, including substituted anilines, are known to be susceptible to photolysis. For dinitroaniline herbicides, which share structural similarities with this compound, photodegradation is a major mechanism of decomposition, especially when applied to soil surfaces or present in aquatic systems. researchgate.net

The photodegradation of this compound is anticipated to proceed through several key reactions, primarily involving the N-alkyl group and the nitro group. One of the principal initial steps is N-dealkylation , leading to the removal of the propyl group from the nitrogen atom. This process can occur through a photo-retro-aldol-type reaction. nih.gov Subsequent reactions can lead to the formation of 2-chloro-6-nitroaniline (B1581787).

Another critical photodegradation pathway is the reduction of the nitro group . Under the influence of sunlight, the nitro group (-NO2) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH2) group. This stepwise reduction leads to the formation of various intermediate products.

Hydrolytic Stability and Transformation Products

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The susceptibility of a compound to hydrolysis depends on the presence of hydrolyzable functional groups. Substituted anilines, particularly those without easily hydrolyzable ester or amide linkages, tend to be relatively stable to hydrolysis under typical environmental pH conditions (pH 5-9).

For dinitroaniline herbicides like pendimethalin (B1679228), hydrolysis is not considered a major degradation pathway under normal environmental conditions. epa.govacs.org For instance, pendimethalin shows no significant degradation at pH 5, 7, and 9 even at elevated temperatures. fao.org Similarly, 4-chloro-2-nitroaniline (B28928) is not expected to undergo significant hydrolysis due to the absence of functional groups that are readily hydrolyzed under environmental conditions. nih.gov

Given the structure of this compound, which lacks functional groups prone to rapid hydrolysis, it is expected to be hydrolytically stable. Therefore, hydrolysis is unlikely to be a significant transformation pathway for this compound in the environment compared to photodegradation and biodegradation.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a crucial process for the transformation and eventual mineralization of organic pollutants in soil and water. The structural features of this compound, including the aniline (B41778) ring, the N-propyl group, the chloro substituent, and the nitro group, all influence its susceptibility to microbial attack.

Microbial Transformation Pathways of Substituted Anilines

The microbial degradation of substituted anilines is a well-documented process. The nature and position of the substituents on the aromatic ring significantly affect the degradation rate and pathway. Generally, the initial steps in the aerobic degradation of substituted anilines involve enzymatic attacks on the amino group or the aromatic ring.